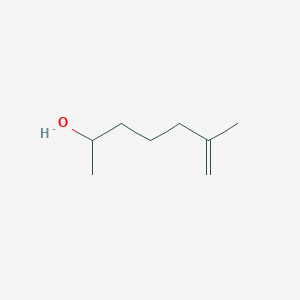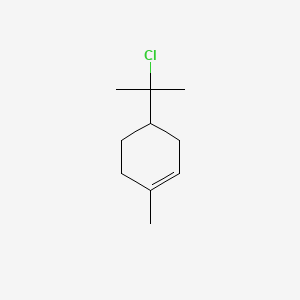![molecular formula C10H23N4O3P B14676696 2-[(Dipropan-2-ylphosphoryl)methyl]propanedihydrazide CAS No. 33315-48-9](/img/structure/B14676696.png)
2-[(Dipropan-2-ylphosphoryl)methyl]propanedihydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Dipropan-2-ylphosphoryl)methyl]propanedihydrazide is a chemical compound with the molecular formula C10H23N4O3P It is known for its unique structure, which includes a phosphoryl group and two hydrazide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dipropan-2-ylphosphoryl)methyl]propanedihydrazide typically involves the reaction of dipropan-2-ylphosphoryl chloride with propanedihydrazide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is often heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Dipropan-2-ylphosphoryl)methyl]propanedihydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The hydrazide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the hydrazide groups under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while reduction can produce various hydrazine derivatives .
Applications De Recherche Scientifique
2-[(Dipropan-2-ylphosphoryl)methyl]propanedihydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mécanisme D'action
The mechanism of action of 2-[(Dipropan-2-ylphosphoryl)methyl]propanedihydrazide involves its interaction with specific molecular targets. The phosphoryl group can form hydrogen bonds and coordinate with metal ions, while the hydrazide groups can participate in nucleophilic attacks. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dipropan-2-ylphosphoryl chloride
- Propanedihydrazide
- Methyl dipropan-2-yl phosphate
Uniqueness
2-[(Dipropan-2-ylphosphoryl)methyl]propanedihydrazide is unique due to its dual hydrazide groups and the presence of a phosphoryl group. This combination allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research .
Propriétés
Numéro CAS |
33315-48-9 |
|---|---|
Formule moléculaire |
C10H23N4O3P |
Poids moléculaire |
278.29 g/mol |
Nom IUPAC |
2-[di(propan-2-yl)phosphorylmethyl]propanedihydrazide |
InChI |
InChI=1S/C10H23N4O3P/c1-6(2)18(17,7(3)4)5-8(9(15)13-11)10(16)14-12/h6-8H,5,11-12H2,1-4H3,(H,13,15)(H,14,16) |
Clé InChI |
XBHLVFTVCPHEHN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)P(=O)(CC(C(=O)NN)C(=O)NN)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-{4-[(1e)-3,3-dibutyltriaz-1-en-1-yl]phenyl}butanoate](/img/structure/B14676613.png)
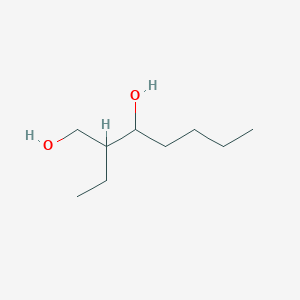
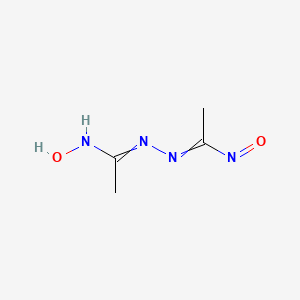
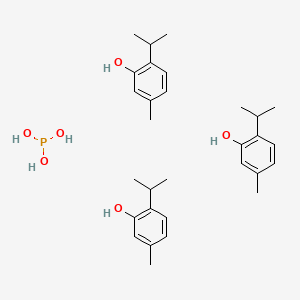
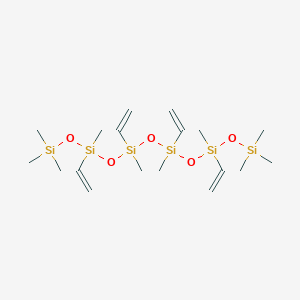
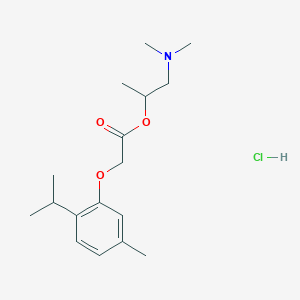
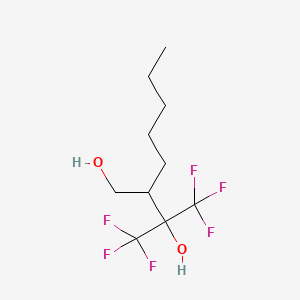
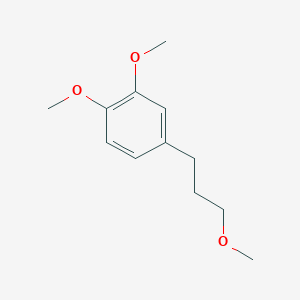
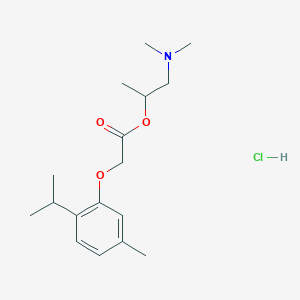
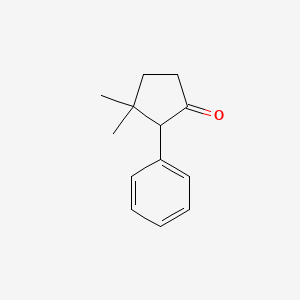
![1,2,3,4-Tetrachloro-7,7-dimethoxy-5-phenylbicyclo[2.2.1]hept-2-ene](/img/structure/B14676671.png)

